2-Bromo-3,5-difluorostyrene
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Overview
Description
2-Bromo-3,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the bromination of 3,5-difluorostyrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-difluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3,5-difluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-difluorostyrene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 2-Bromo-4,6-difluorostyrene
- 2-Bromo-3,5-dichlorostyrene
- 2-Bromo-3,5-difluorobenzene
Comparison: 2-Bromo-3,5-difluorostyrene is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity compared to other similar compounds. The combination of these halogens allows for versatile chemical transformations and applications .
Properties
Molecular Formula |
C8H5BrF2 |
---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-bromo-1-ethenyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(11)8(5)9/h2-4H,1H2 |
InChI Key |
UTOWWCBFXPKPDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC(=C1)F)F)Br |
Origin of Product |
United States |
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